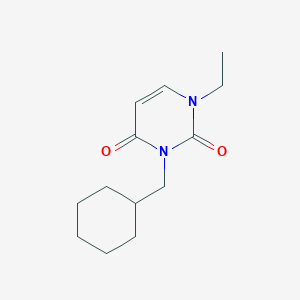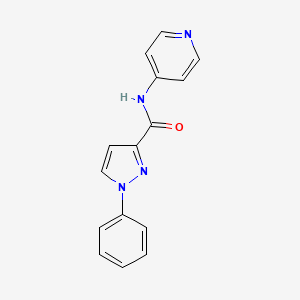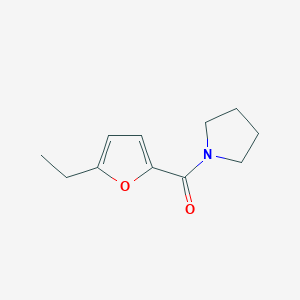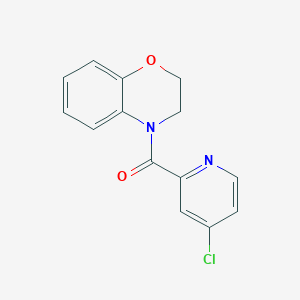
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide, also known as EDP-420, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in regulating pain, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic benefits.
作用機序
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing anandamide levels, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may have therapeutic benefits in conditions where the endocannabinoid system is dysregulated.
Biochemical and Physiological Effects:
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase levels of anandamide in various tissues, including the brain and peripheral tissues. This leads to activation of cannabinoid receptors, which can have various effects on the body. For example, activation of CB1 receptors in the brain can lead to analgesia, while activation of CB2 receptors in peripheral tissues can reduce inflammation.
実験室実験の利点と制限
One advantage of using 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide in lab experiments is its specificity for FAAH, which allows for selective inhibition of this enzyme without affecting other enzymes or receptors. This can help to elucidate the role of FAAH in various physiological processes. However, one limitation is that 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide may not be suitable for use in vivo due to its low solubility and bioavailability.
将来の方向性
There are several potential future directions for research on 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is its potential use in treating conditions such as chronic pain and anxiety in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, further studies are needed to better understand the role of FAAH and anandamide in various physiological processes.
合成法
The synthesis of 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide involves several steps, starting with the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylpiperazine to form the amide, which is subsequently treated with trifluoroacetic acid to remove the protecting group and yield the final product.
科学的研究の応用
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and inflammation. In preclinical studies, 4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic effects in rodent models of anxiety.
特性
IUPAC Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-11-5-6-12(20-11)13(18)16-7-9-17(10-8-16)14(19)15(2)3/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFUVFCXJHLHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethylfuran-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)


![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)



